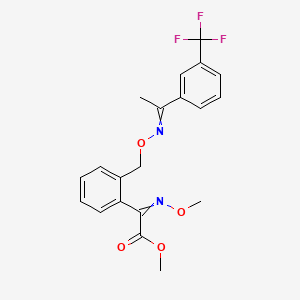
Trifloxystrobin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifloxystrobin is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, making it highly reactive and versatile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trifloxystrobin typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of alpha-methyl-3-trifluoromethylbenzaldehyde with an appropriate amine to form the corresponding Schiff base. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Trifloxystrobin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
Trifloxystrobin has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals, such as fungicides and herbicides.
作用机制
The mechanism of action of Trifloxystrobin involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial activity.
相似化合物的比较
Similar Compounds
Trifloxystrobin: A fungicide with a similar chemical structure, known for its effectiveness in controlling fungal diseases in crops.
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Another compound with a trifluoromethyl group, used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C20H19F3N2O4 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
methyl 2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3 |
InChI 键 |
ONCZDRURRATYFI-UHFFFAOYSA-N |
规范 SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
沸点 |
approximately 312 °C |
颜色/形态 |
White powder |
密度 |
1.36 g/mL at 21 °C |
闪点 |
>70.00 °C (>158.00 °F) |
熔点 |
72.9 °C |
物理描述 |
White odorless solid; [Merck Index] |
溶解度 |
In water, 0.610 mg/L at 25 °C In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) |
蒸汽压力 |
0.00000003 [mmHg] 2.55X10-8 mm Hg at 25 °C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


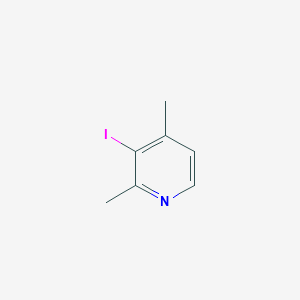
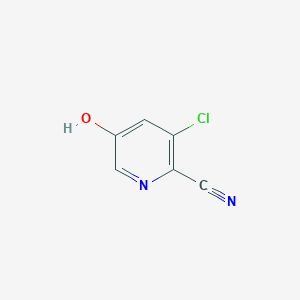
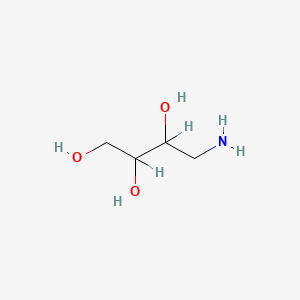
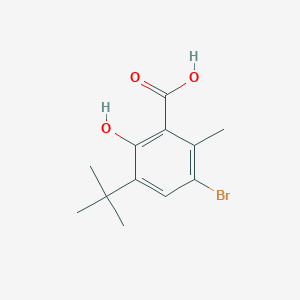

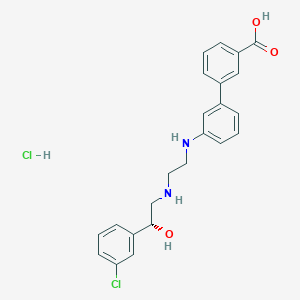
![2-Chloro-1-(7-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B8790938.png)
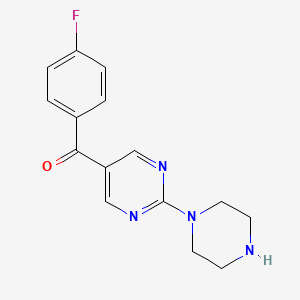
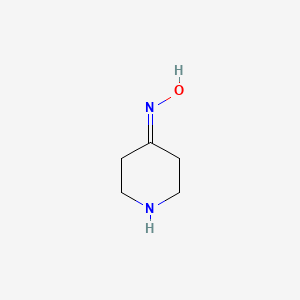
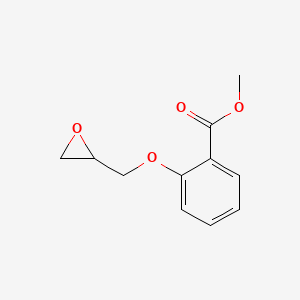
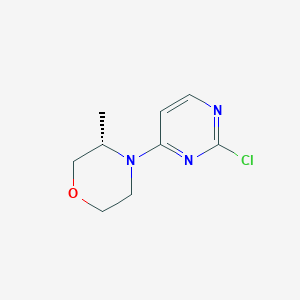
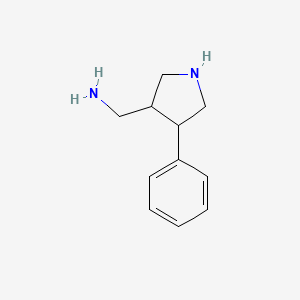
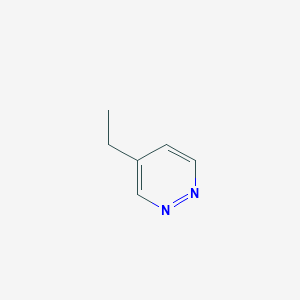
![9-Aminospiro[4.5]dec-8-EN-7-one](/img/structure/B8790981.png)
